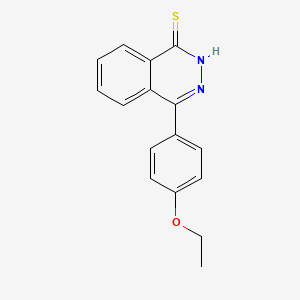

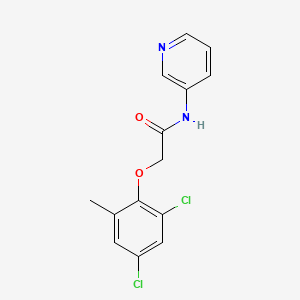

![molecular formula C13H21N5O2S B5638265 5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5638265.png)

5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to the [1,2,4]triazolo[1,5-a]pyrimidine core involves multiple steps, starting from basic ketosulfonamides or aminoazoles, leading to the formation of target compounds through reactions with aldehydes, sulfonamides, or other reagents in specific conditions. For example, derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamides are synthesized using β-ketosulfonamides, which are prepared from 1-(methylsulfonyl)piperidine, and then reacted with aromatic aldehydes and 3-amino-1,2,4-triazole in DMF to form target compounds (Chemistry of Heterocyclic Compounds, 2015).

Molecular Structure Analysis

The molecular structure of these compounds, as determined by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis, reveals a complex architecture that is central to their chemical reactivity and potential biological activity. For example, the structure of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines showcases the intricate arrangement of atoms and functional groups, which are crucial for their subsequent chemical behavior (Synthetic Communications, 2020).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including nucleophilic substitutions, condensations, and cyclizations, leading to a wide range of derivatives with diverse properties. For instance, the nucleophilic substitution reactions involving [1,2,4]triazolo[1,5-a]pyrimidine derivatives can result in the formation of compounds with different substituents, significantly altering their chemical properties and potential applications (Chemical & Pharmaceutical Bulletin, 1989).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are influenced by their molecular structure and substituents. Detailed crystallographic studies can reveal the arrangement of molecules in the solid state, highlighting the impact of hydrogen bonding, π-π stacking interactions, and other intermolecular forces on the compound's stability and physical characteristics (Acta crystallographica. Section C, Crystal structure communications, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for understanding the behavior of these compounds under various conditions. Studies on the reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives towards different reagents provide insight into their potential for further chemical modifications and applications in synthesis and other areas of chemistry (Russian Journal of Applied Chemistry, 2007).

Future Directions

The future directions for research on 1,2,4-triazole-containing compounds, like the given compound, include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Additionally, the design of energetic compounds based on [1,2,4]triazolo[1,5-a][1,3,5]triazine fused backbone by introducing functional groups into the molecular scaffold is another area of future research .

properties

IUPAC Name |

5,6,7-trimethyl-N-(3-methylbutyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2S/c1-8(2)6-7-14-21(19,20)13-16-12-15-10(4)9(3)11(5)18(12)17-13/h8,14H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANMIWXIMRVPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=NC(=N2)S(=O)(=O)NCCC(C)C)N=C1C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7-trimethyl-N-(3-methylbutyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5638182.png)

![N-[rel-(3R,4S)-1-(3-fluoro-4-pyridinyl)-4-isopropyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5638187.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-methyl-1,3-benzoxazol-6-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5638202.png)

![3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5638206.png)

![N-(4-fluorobenzyl)-3-[1-(3-morpholinylacetyl)-4-piperidinyl]propanamide hydrochloride](/img/structure/B5638219.png)

![1-methyl-4-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5638253.png)

![2'-phenylspiro[cyclopentane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one](/img/structure/B5638256.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5638262.png)

![5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5638274.png)